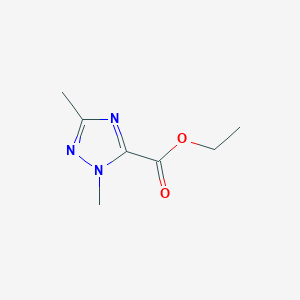
4-(Oxolan-3-yl)piperidine
Overview
Description
4-(Oxolan-3-yl)piperidine is a chemical compound with the molecular formula C9H17NO It is a piperidine derivative where the piperidine ring is substituted with an oxolane (tetrahydrofuran) group at the 3-position
Mechanism of Action
Target of Action
Piperidine derivatives, such as piperine, have been reported to exhibit remarkable pharmacological properties, including anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective effects . These effects suggest that the compound may interact with a variety of targets, including those involved in inflammation and immune response.
Mode of Action
Piperine, a piperidine alkaloid, has been shown to exhibit anti-inflammatory effects by depleting inflammatory markers, such as tumor necrosis factor-alpha (tnf-α), and interleukin-1β (il-1β) in 6-ohda-induced parkinson’s rats . This suggests that 4-(Oxolan-3-yl)piperidine may also interact with its targets to modulate inflammatory responses.
Biochemical Pathways
Piperine has been reported to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways are involved in cell survival, inflammation, and immune response, suggesting that this compound may also affect similar pathways.
Pharmacokinetics
Piperine has been reported to have bioavailability enhancing abilities , suggesting that this compound may also exhibit similar pharmacokinetic properties.
Result of Action
Piperine has been reported to exhibit antioxidant, anti-apoptotic, and anti-inflammatory properties . These properties suggest that this compound may also exert similar effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-yl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of piperidine with oxirane derivatives can lead to the formation of this compound. Another method involves the use of palladium-catalyzed hydrogenation reactions, which can efficiently produce piperidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The oxolane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-(Oxolan-3-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
4-(Oxolan-3-yl)piperidine can be compared with other similar compounds, such as:
4-(Oxolan-2-yl)piperidine: Similar structure but with the oxolane group at the 2-position.
4-(Tetrahydrofuranyl)piperidine: Another piperidine derivative with a tetrahydrofuran group.
4-(Pyrrolidin-3-yl)piperidine: A piperidine derivative with a pyrrolidine group instead of oxolane
Properties
IUPAC Name |
4-(oxolan-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-4-10-5-2-8(1)9-3-6-11-7-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRJLFFWUSVBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297671 | |
| Record name | 4-(Tetrahydro-3-furanyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211528-53-8 | |
| Record name | 4-(Tetrahydro-3-furanyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211528-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Tetrahydro-3-furanyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B1428857.png)


![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428863.png)



![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B1428869.png)
![5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428873.png)
![3-[(Cyclopentylmethyl)sulfanyl]aniline](/img/structure/B1428874.png)


![1-[(4-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1428878.png)

